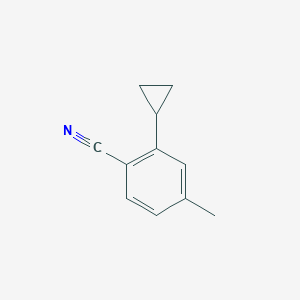

2-Cyclopropyl-4-methylbenzonitrile

Description

2-Cyclopropyl-4-methylbenzonitrile is a substituted benzonitrile derivative characterized by a cyano group (-CN) at the benzonitrile core, a methyl substituent at the para position (C4), and a cyclopropyl group at the ortho position (C2). This compound is of interest in organic synthesis and materials science due to its unique steric and electronic properties. The methyl group at C4 may enhance lipophilicity, affecting solubility and interaction with hydrophobic environments.

Properties

Molecular Formula |

C11H11N |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-cyclopropyl-4-methylbenzonitrile |

InChI |

InChI=1S/C11H11N/c1-8-2-3-10(7-12)11(6-8)9-4-5-9/h2-3,6,9H,4-5H2,1H3 |

InChI Key |

QPLNAKWNBRVQES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another method involves the cyanation of benzene derivatives, which can be catalyzed by various metal catalysts .

Industrial Production Methods

Industrial production of 2-Cyclopropyl-4-methylbenzonitrile often involves the use of green chemistry principles to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts can enhance the efficiency of the reaction and reduce waste . Additionally, continuous flow reactors can be employed to scale up the production while maintaining high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-Cyclopropyl-4-methylbenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl and methyl groups can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The closest analog in the provided evidence is 4-(trans-4-propylcyclohexyl)benzonitrile (). Below is a comparative analysis based on substituent effects and available

Key Differences and Implications

The methyl group at C4 provides minimal steric hindrance, whereas the propylcyclohexyl group in the analog may impede molecular packing, affecting crystallization behavior.

The cyclopropyl ring’s rigidity could lead to well-defined crystal lattices, whereas the flexible propylcyclohexyl group in the analog might result in disordered structures.

Safety and Handling: Both compounds are likely hazardous due to the benzonitrile core (cyanide release risk). However, 4-(trans-4-propylcyclohexyl)benzonitrile explicitly notes handling restrictions to "experienced personnel in authorized facilities", a precaution that likely extends to 2-Cyclopropyl-4-methylbenzonitrile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.